Cas no 119252-80-1 (Benzenamine,4,4'-methylenebis[2-chloro-, monohydroxy deriv. (9CI))
119252-80-1 structure
Product Name:Benzenamine,4,4'-methylenebis[2-chloro-, monohydroxy deriv. (9CI)
CAS-nummer:119252-80-1
MF:C13H12Cl2N2O
MW:283.15318107605
CID:193024
PubChem ID:3036489
Update Time:2025-04-19
Benzenamine,4,4'-methylenebis[2-chloro-, monohydroxy deriv. (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 3-amino-6-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenol
- Benzenamine, 4,4'-methylenebis(2-chloro-, monohydroxy deriv.
- DTXSID80152359
- 119252-80-1
- Benzenamine,4,4'-methylenebis[2-chloro-, monohydroxy deriv. (9CI)
-
- Inchi: 1S/C13H12Cl2N2O/c14-9-6-7(1-3-10(9)16)5-8-2-4-11(17)12(15)13(8)18/h1-4,6,18H,5,16-17H2
- InChI-sleutel: YIRRBNHKIAMQTO-UHFFFAOYSA-N
- LACHT: ClC1=C(C=CC(=C1O)CC1C=CC(=C(C=1)Cl)N)N
Berekende eigenschappen
- Exacte massa: 282.03286
- Monoisotopische massa: 282.032668
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 280
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.3
- XLogP3: 3.4
Experimentele eigenschappen
- Dichtheid: 1.446
- Kookpunt: 441.3°Cat760mmHg
- Vlampunt: 220.7°C
- Brekindex: 1.7
- PSA: 72.27
Benzenamine,4,4'-methylenebis[2-chloro-, monohydroxy deriv. (9CI) Gerelateerde literatuur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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